molecular formula C16H14O5 B1212580 Heminigerone CAS No. 17276-15-2

Heminigerone

Cat. No. B1212580
CAS RN: 17276-15-2
M. Wt: 286.28 g/mol
InChI Key: HFPQKJMLIONCGP-UHFFFAOYSA-N
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Description

Rubrofusarin B is a benzochromenone that is rubrofusarin in which the hydroxy group at position 6 has been converted to the corresponding methyl ether. It has a role as an Aspergillus metabolite. It is a benzochromenone, an aromatic ether, a member of phenols, a polyketide and a naphtho-gamma-pyrone. It derives from a rubrofusarin. It is a conjugate acid of a rubrofusarin B(1-).

Scientific Research Applications

Hemin and Its Applications

Hemin, a derivative of heme, has been extensively studied for its potential applications in biomedical research and therapy. Hemin's role as a heme oxygenase-1 inducer suggests its therapeutic potential in mitigating nephrotoxic effects induced by certain treatments, such as cisplatin in male rats. This protective effect is achieved through the modulation of various renal redox parameters and inflammatory mediators, pointing to hemin's relevance in renal protection and possibly other oxidative stress-related conditions (Al-Kahtani et al., 2014).

Heme as a Biological Target

Heme itself, as a biological molecule, has been targeted by various drugs, including antimalarial and potential anticancer agents. Research into the interaction between heme and certain drugs, such as artemisinins, has revealed the critical role of heme in the drugs' mechanisms of action. This interaction underscores the potential of heme and its derivatives as targets for developing therapeutic agents for diseases like malaria and certain cancers (Meunier & Robert, 2010).

properties

CAS RN

17276-15-2

Product Name

Heminigerone

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

5-hydroxy-6,8-dimethoxy-2-methylbenzo[g]chromen-4-one

InChI

InChI=1S/C16H14O5/c1-8-4-11(17)15-13(21-8)6-9-5-10(19-2)7-12(20-3)14(9)16(15)18/h4-7,18H,1-3H3

InChI Key

HFPQKJMLIONCGP-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC)O

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC)O

Other CAS RN

17276-15-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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